molecular formula C13H19N B097075 N-cyclohexyl-N-methylaniline CAS No. 18707-43-2

N-cyclohexyl-N-methylaniline

Cat. No. B097075
CAS RN: 18707-43-2
M. Wt: 189.3 g/mol
InChI Key: HRBASXKYUKFHKC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methylaniline (CHMA) is an organic compound that belongs to the class of secondary amines. It is a colorless liquid with a characteristic odor and is widely used in the chemical industry as a solvent, catalyst, and intermediate for the synthesis of various organic compounds. In recent years, CHMA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug development.

Mechanism Of Action

The mechanism of action of N-cyclohexyl-N-methylaniline is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, N-cyclohexyl-N-methylaniline has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability.

Biochemical And Physiological Effects

Studies have shown that N-cyclohexyl-N-methylaniline can exert a range of biochemical and physiological effects. For example, it has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play important roles in mood regulation and the reward system. Additionally, N-cyclohexyl-N-methylaniline has been shown to reduce the levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-cyclohexyl-N-methylaniline is its versatility as a chemical intermediate, which makes it readily available for use in laboratory experiments. Moreover, its low toxicity and high solubility in organic solvents make it a suitable candidate for various in vitro assays. However, one limitation of N-cyclohexyl-N-methylaniline is its relatively low potency compared to other pharmacological agents, which may limit its use in certain applications.

Future Directions

The potential applications of N-cyclohexyl-N-methylaniline in the field of medicinal chemistry and drug development are numerous. One potential direction for future research is the development of N-cyclohexyl-N-methylaniline-based drugs for the treatment of Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N-methylaniline and its potential applications in other neurological disorders. Finally, the synthesis of novel derivatives of N-cyclohexyl-N-methylaniline may lead to the development of more potent and selective pharmacological agents.

Synthesis Methods

N-cyclohexyl-N-methylaniline can be synthesized by the reaction of cyclohexylamine and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, N-methylcyclohexylamine, which is subsequently converted to N-cyclohexyl-N-methylaniline by further reaction with methyl iodide.

Scientific Research Applications

N-cyclohexyl-N-methylaniline has been extensively studied for its potential use as a pharmacological agent. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Moreover, N-cyclohexyl-N-methylaniline has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.

properties

CAS RN

18707-43-2

Product Name

N-cyclohexyl-N-methylaniline

Molecular Formula

C13H19N

Molecular Weight

189.3 g/mol

IUPAC Name

N-cyclohexyl-N-methylaniline

InChI

InChI=1S/C13H19N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3

InChI Key

HRBASXKYUKFHKC-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C2=CC=CC=C2

Canonical SMILES

CN(C1CCCCC1)C2=CC=CC=C2

synonyms

N-Cyclohexyl-N-methylaniline

Origin of Product

United States

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